

Proposed Synthesis of rac-cis-1-Deshydroxy Rasagiline: A Technical Guide

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| Compound of Interest | | |
|----------------------|---------------------------------|-----------|
| Compound Name: | rac-cis-1-Deshydroxy Rasagiline | |
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for rac-cis-1-Deshydroxy Rasagiline. To the best of our knowledge, a direct, published synthesis for this specific compound is not currently available. The proposed route is inferred from established chemical principles and analogous reactions reported in the scientific literature for similar molecular scaffolds, particularly the synthesis of Rasagiline and its derivatives. The experimental protocols provided are based on these analogous reactions and may require optimization for the specific substrates described herein.

Introduction

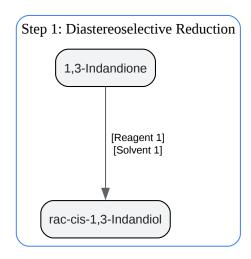
rac-cis-1-Deshydroxy Rasagiline, chemically known as (1RS,3SR)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-1-ol, is a potential impurity and analog of Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The synthesis and characterization of such analogs are crucial for understanding the structure-activity relationships, impurity profiling, and metabolic pathways of the parent drug. This guide details a plausible three-step synthetic route starting from 1,3-indandione.

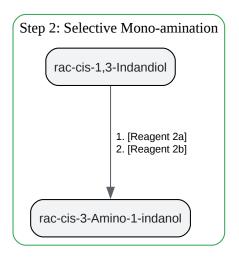
Proposed Synthetic Pathway

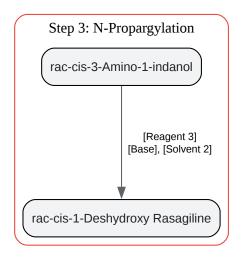
The proposed synthesis of **rac-cis-1-Deshydroxy Rasagiline** is a three-step process commencing with the stereoselective reduction of 1,3-indandione to yield rac-cis-1,3-indandiol.



This is followed by a selective mono-amination to produce rac-cis-3-amino-1-indanol. The final step involves the N-propargylation of the amino group to afford the target molecule.









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Caption: Proposed three-step synthesis of rac-cis-1-Deshydroxy Rasagiline.

Data Presentation: Summary of Key Transformations

The following tables summarize the proposed reagents and conditions for each step of the synthesis, based on analogous reactions found in the literature.

Table 1: Step 1 - Diastereoselective Reduction of 1,3-Indandione

| Reagent System | Solvent | Temperature (°C) | Diastereomeri c Ratio (cis:trans) | Reference |
|-------------------|-------------|---------------------|---|-----------|
| NaBH4 | Methanol | 0 to RT | Predominantly cis | [1] |
| H2, Ru/C | Isopropanol | 100 | 7:3 | [2][3] |
| H2, Pd/C | Ethanol | RT | - | [4] |

Table 2: Step 2 - Selective Mono-amination of rac-cis-1,3-Indandiol (via tosylation and azide substitution)



| Step | Reagent(s) | Solvent | Temperatur e (°C) | Notes | Reference |
|-----------------------|-----------------------|---------------------|----------------------|--|-----------|
| Mono- tosylation | TsCl, Pyridine | Dichlorometh ane | 0 | Controlled addition of TsCl is crucial for selectivity. | [5] |
| Azide Substitution | NaN3 | DMF | 80 | S _n 2 reaction to introduce the azide group. | [6] |
| Reduction | H2, Pd/C or LiAlH4 | Methanol or THF | RT | Reduction of the azide to the primary amine. | [6] |

Table 3: Step 3 - N-Propargylation of rac-cis-3-Amino-1-indanol

| Propargylating Agent | Base | Solvent | Temperature (°C) | Reference |
|-------------------------|-------|-----------------|---------------------|--------------------------------|
| Propargyl Bromide | K2CO3 | Acetonitrile | 60-80 | [7][8][9] |
| Propargyl Chloride | Et3N | Dichloromethane | RT | [7] |
| Propargyl Mesylate | K2CO3 | Acetone | Reflux | Analogous to other alkylations |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each key transformation, adapted from literature procedures for similar substrates.



Step 1: Diastereoselective Reduction of 1,3-Indandione to rac-cis-1,3-Indandiol

Method A: Sodium Borohydride Reduction[1]

- To a stirred solution of 1,3-indandione (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
- The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
- The solvent is removed under reduced pressure.
- The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3x).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford rac-cis-1,3-indandiol.

Method B: Catalytic Hydrogenation[2][3]

- A solution of 1,3-indandione (1.0 eq) in isopropanol is placed in a high-pressure reactor.
- 5% Ruthenium on carbon (Ru/C) catalyst (5 mol%) is added to the solution.
- The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 bar.
- The reaction mixture is heated to 100 °C and stirred for 12-24 hours.



- After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography or recrystallization to separate the cis and trans isomers.

Step 2: Selective Mono-amination of rac-cis-1,3-Indandiol to rac-cis-3-Amino-1-indanol

This is a multi-step process involving selective protection, activation, substitution, and deprotection.

2a. Selective Mono-tosylation of rac-cis-1,3-Indandiol[5]

- A solution of rac-cis-1,3-indandiol (1.0 eq) in anhydrous dichloromethane and pyridine (3.0 eq) is cooled to 0 °C.
- A solution of p-toluenesulfonyl chloride (TsCl) (1.05 eq) in anhydrous dichloromethane is added dropwise over 2 hours.
- The reaction is stirred at 0 °C for 4-6 hours, monitoring by TLC for the appearance of the mono-tosylated product and disappearance of the starting material.
- The reaction is guenched with cold water, and the layers are separated.
- The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to isolate the monotosylated intermediate.

2b. Azide Substitution and Reduction[6]



- The mono-tosylated diol (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added.
- The mixture is heated to 80 °C and stirred for 12 hours.
- After cooling, the reaction mixture is poured into water and extracted with ethyl acetate (3x).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude azido-alcohol is used in the next step without further purification.
- The crude azido-alcohol is dissolved in methanol, and 10% Palladium on carbon (Pd/C) is added.
- The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
- The catalyst is removed by filtration through Celite, and the solvent is evaporated to give crude rac-cis-3-amino-1-indanol, which can be purified by column chromatography.

Step 3: N-Propargylation of rac-cis-3-Amino-1-indanol[7] [8][9]

- To a solution of rac-cis-3-amino-1-indanol (1.0 eq) in acetonitrile, potassium carbonate (2.5 eq) is added.
- Propargyl bromide (80% solution in toluene, 1.2 eq) is added dropwise at room temperature.
- The reaction mixture is heated to 60 °C and stirred for 6-8 hours.
- The reaction progress is monitored by TLC.
- After completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.
- The filtrate is concentrated under reduced pressure.
- The residue is dissolved in ethyl acetate and washed with water and brine.



- The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
- The crude product, rac-cis-1-Deshydroxy Rasagiline, is purified by column chromatography on silica gel.

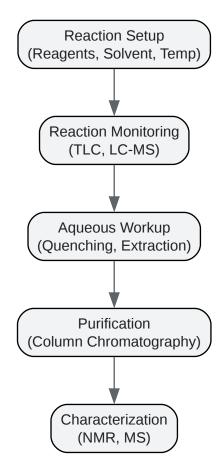
Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and a typical experimental workflow.



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Caption: Logical progression of the proposed synthesis.





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